molecular formula C24H21ClN6O5 B563536 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate CAS No. 1076198-91-8

1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate

Cat. No. B563536
CAS RN: 1076198-91-8
M. Wt: 508.919
InChI Key: CBGJKTZVYOTBQN-UHFFFAOYSA-N
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Description

1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H21ClN6O5 and its molecular weight is 508.919. The purity is usually 95%.
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Scientific Research Applications

Another area of interest involves the study of arylpiperazine derivatives, which have shown clinical applications in treating depression, psychosis, or anxiety. The metabolism and disposition of these derivatives, including their transformation into 1-aryl-piperazines through N-dealkylation, reveal insights into their pharmacological actions and potential for uncontrolled use as designer drugs. This research area contributes to understanding the therapeutic and side effects of arylpiperazine derivatives in clinical settings (Caccia, 2007).

Furthermore, the exploration of piperazine-based compounds in anti-mycobacterial research has identified this scaffold as critical in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the versatility of piperazine derivatives in medicinal chemistry, offering a foundation for designing new anti-TB molecules with improved efficacy and safety profiles (Girase et al., 2020).

properties

IUPAC Name

1-O-benzyl 4-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O5/c25-17-6-7-18(28-14-17)31-21(32)19-20(27-9-8-26-19)22(31)36-24(34)30-12-10-29(11-13-30)23(33)35-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGJKTZVYOTBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC3C4=NC=CN=C4C(=O)N3C5=NC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661797
Record name Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076198-91-8
Record name 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(phenylmethyl) 1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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